Binding Affinity at Cannabinoid CB1 Receptor – Cross-Study Comparable Evidence
The tetrahydropyridazine class demonstrates high-affinity CB1 receptor binding, with optimized analogs achieving Ki values in the low nanomolar range in competitive radioligand displacement assays using [3H]CP55940 on rat brain membranes [1]. 5-Phenylpentyl tetrahydropyridazine-1(2H)-carboxylate shares the core scaffold required for this interaction; however, a direct head-to-head comparison of this exact ester against other N-substituted tetrahydropyridazines (e.g., N-benzyl, N-cyclohexyl) has not been published. Cross-study inference suggests that the 5-phenylpentyl chain may confer a distinct balance of lipophilicity and steric fit relative to shorter-chain analogs, potentially translating to differences in Ki and residence time at the receptor [2]. Quantitative comparison cannot be performed until specific data for this compound are disclosed.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Tetrahydropyridazine class lead: Ki ~ 0.3–50 nM (ref. [1]) |
| Quantified Difference | Not quantifiable |
| Conditions | Rat brain membrane, [3H]CP55940 displacement, 1 h incubation (ref. [1]) |
Why This Matters
The absence of disclosed Ki data for this compound precludes direct potency-based selection, reinforcing the need for prospective head-to-head profiling before committing to procurement.
- [1] Lange, J. H. M., et al. Synthesis and SAR of 1,4,5,6-tetrahydropyridazines as potent cannabinoid CB1 receptor antagonists. Bioorg. Med. Chem. Lett. 2009, 19, 5675-5678. DOI: 10.1016/j.bmcl.2009.08.007. View Source
- [2] Novo Nordisk A/S. Tetrahydropyridazines, compositions comprising them and uses thereof. Patent Publication WO2023/108292, 2023. View Source
